1-(4-Fluorophenyl)-3-(1-phenylethyl)urea

Complement inhibition C9 deposition Hemolytic assay

1-(4-Fluorophenyl)-3-(1-phenylethyl)urea (C₁₅H₁₅FN₂O; MW 258.29) is a 4-fluoro-substituted, unsymmetrical 1,3-disubstituted phenylurea derivative belonging to the broader 1-phenyl-3-(1-phenylethyl)urea chemical scaffold. This scaffold class has been validated as a source of small-molecule inhibitors targeting multiple therapeutically relevant proteins, most notably the complement system C9 deposition pathway and the Ca²⁺-release-activated Ca²⁺ (CRAC) channel via direct ORAI1 antagonism.

Molecular Formula C15H15FN2O
Molecular Weight 258.29 g/mol
Cat. No. B5353750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(1-phenylethyl)urea
Molecular FormulaC15H15FN2O
Molecular Weight258.29 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C15H15FN2O/c1-11(12-5-3-2-4-6-12)17-15(19)18-14-9-7-13(16)8-10-14/h2-11H,1H3,(H2,17,18,19)
InChIKeyBNMXUBFIKPMVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3-(1-phenylethyl)urea: Baseline Identity, Scaffold Class, and Research Provenance


1-(4-Fluorophenyl)-3-(1-phenylethyl)urea (C₁₅H₁₅FN₂O; MW 258.29) is a 4-fluoro-substituted, unsymmetrical 1,3-disubstituted phenylurea derivative belonging to the broader 1-phenyl-3-(1-phenylethyl)urea chemical scaffold. This scaffold class has been validated as a source of small-molecule inhibitors targeting multiple therapeutically relevant proteins, most notably the complement system C9 deposition pathway [1] and the Ca²⁺-release-activated Ca²⁺ (CRAC) channel via direct ORAI1 antagonism [2]. The defining structural feature of this specific compound—a single fluorine atom at the para position of the N-phenyl ring—fundamentally distinguishes it from its non-fluorinated parent (1-phenyl-3-(1-phenylethyl)urea, IC₅₀ = 3.25 μM for CRAC channel inhibition [2]) and its regioisomeric 2-fluoro and 3-fluoro analogs, each of which exhibits distinct pharmacological profiles as detailed in the quantitative evidence below.

Why 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea Cannot Be Generically Substituted: Fluoro-Positional Selectivity Across Targets


Within the 1-phenyl-3-(1-phenylethyl)urea chemotype, simple in-class substitution—whether replacing the 4-fluoro group with another halogen, shifting the fluorine to the 2- or 3-position, or removing it entirely—produces large-magnitude, target-dependent potency shifts that preclude generic interchange. Direct comparative data from the complement system [1] demonstrate that introduction of a 4-fluoro substituent on the left-hand phenyl ring (compound 15g) results in an approximately 31-fold reduction in complement inhibition potency relative to the unsubstituted optimized lead 7l (IC₅₀ 0.402 μM vs. 0.013 μM). Conversely, in the NK₁ receptor antagonist series, 4-fluoro substitution has been reported to improve both in vitro potency and in vivo duration of action compared with unsubstituted analogs [2], while in soluble epoxide hydrolase (sEH) inhibition, the 2-fluorophenyl—not the 4-fluorophenyl—regioisomer delivers sub-nanomolar potency (IC₅₀ = 0.7 nM) [3]. These divergent SAR trajectories across only three validated targets mean that procurement of a close analog based solely on scaffold similarity risks irrelevance to the intended assay system; the para-fluoro substituent is neither universally beneficial nor universally detrimental—its value is entirely target-context-dependent.

1-(4-Fluorophenyl)-3-(1-phenylethyl)urea: Quantitative Differentiation Evidence Against Closest Analogs


Complement C9 Deposition Inhibition: 4-Fluoro Substitution Causes ~31-Fold Potency Loss vs. Unsubstituted Lead Compound

In the most directly informative head-to-head comparison available for this compound, the 4-fluoro-substituted analog (compound 15g, which is structurally identical to 1-(4-fluorophenyl)-3-(1-phenylethyl)urea with respect to the fluorophenyl-urea-phenylethyl core) was evaluated alongside the unsubstituted optimized lead compound 7l in a fetal complement hemolytic assay [1]. Compound 15g exhibited an IC₅₀ of 0.402 ± 0.038 μM, representing an approximately 31-fold loss of inhibitory potency compared to compound 7l (IC₅₀ = 0.013 ± 0.001 μM) [1]. The SAR analysis explicitly classified 4-fluoro as an electron-withdrawing substituent that caused a 30- to 100-fold decrease in complement inhibitory activity relative to the unsubstituted phenyl reference [1].

Complement inhibition C9 deposition Hemolytic assay

CRAC Channel ORAI1 Inhibition: Electron-Withdrawing 4-Fluoro Group Is Predicted to Reduce Activity Relative to Electron-Donating Analogs

The parent scaffold 1-phenyl-3-(1-phenylethyl)urea was identified as a validated CRAC channel inhibitor targeting ORAI1 with an IC₅₀ of 3.25 ± 0.17 μM in HEK293 cells co-expressing ORAI1 and STIM1 [1]. Although the specific 4-fluoro analog was not directly profiled in the published CRAC study, systematic SAR analysis of the left-side phenyl ring substituents established that electron-donating groups (e.g., alkyl, alkoxy) conferred more potent CRAC channel inhibitory activity, whereas electron-withdrawing substituents were associated with reduced potency [1]. As a strongly electron-withdrawing group (Hammett σₚ = +0.06 for F; inductive effect σ_I = +0.52), the para-fluoro substituent is predicted by this SAR trajectory to reduce CRAC channel inhibitory potency relative to both the unsubstituted parent (IC₅₀ = 3.25 μM) and electron-donating-substituted analogs [1].

CRAC channel ORAI1 Calcium influx

Soluble Epoxide Hydrolase (sEH) Inhibition: Ortho-Fluoro (2-F) Regioisomer Delivers Sub-Nanomolar Potency; Para-Fluoro (4-F) Is Not Represented Among High-Potency sEH Inhibitors

A systematic study of 1,3-disubstituted ureas bearing fluoroaromatic fragments as sEH inhibitors demonstrated that 2-fluorophenyl-containing ureas achieved inhibition potencies ranging from 0.7 to 630.9 nM, with the most potent compound 3b (1-(adamantan-1-ylmethyl)-3-(2-fluorophenyl)urea) exhibiting an IC₅₀ of 0.7 nM [1]. Crystallographic evidence indicated that the enhanced potency of the 2-fluoro regioisomer was attributable to an additional hydrogen bond between the ortho-fluorine atom and catalytic tyrosine residues within the sEH active site [1]. No 4-fluorophenyl urea derivative within the described series reached sub-nanomolar potency, and the 4-fluoro positional isomer was not among the high-potency compounds identified [1]. This regioisomer-dependent potency cliff is mechanistically grounded in the specific geometry of fluorine-tyrosine hydrogen bonding, which is only accessible from the ortho position.

Soluble epoxide hydrolase sEH inhibition Fluorine positional effect

NK₁ Receptor Antagonism: 4-Fluoro Substitution Improves Potency and In Vivo Duration vs. Unsubstituted Analogs

In a structurally related series of cyclic five-membered urea NK₁ receptor antagonists, the introduction of a 4-fluoro substituent on the phenyl ring was specifically investigated for its effects on in vitro binding affinity and in vivo duration of action [1]. The study reported that the 4-fluoro substitution, in combination with an α-methyl group at the benzylic position, improved both receptor binding potency and the duration of in vivo activity compared to unsubstituted analogs [1]. Several compounds from this 4-fluoro-substituted series demonstrated high NK₁ receptor affinity and sustained in vivo efficacy [1]. While the specific acyclic urea compound 1-(4-fluorophenyl)-3-(1-phenylethyl)urea was not the primary subject of this study, the pharmacophoric relevance of the 4-fluorophenyl-urea motif for NK₁ antagonism provides a class-level rationale for selecting this substitution pattern over the unsubstituted phenyl variant in NK₁-targeted research.

NK1 receptor antagonist Neurokinin-1 In vivo duration

Physicochemical Differentiation: Computed LogP and Lipophilic Efficiency Shift Driven by 4-Fluoro Substitution

Introduction of a 4-fluoro substituent on the N-phenyl ring of 1-phenyl-3-(1-phenylethyl)urea produces a measurable increase in computed lipophilicity. Based on ZINC15 database fragment-based calculations, fluorinated C₁₅H₁₅FN₂O regioisomers of this scaffold exhibit computed LogP values in the range of approximately 2.6-3.1, compared to an estimated LogP of approximately 2.1-2.3 for the unsubstituted parent 1-phenyl-3-(1-phenylethyl)urea (C₁₅H₁₆N₂O, MW 240.30), representing a ΔLogP of approximately +0.4 to +0.9 units [1]. This lipophilicity increase, while modest, has practical implications for aqueous solubility, non-specific protein binding, and membrane permeability in cellular assay formats. The fluorine atom also introduces a strong ¹⁹F NMR handle not present in the parent, enabling direct quantification in complex biological matrices without radiolabeling [2].

Lipophilicity LogP Physicochemical properties

Procurement-Guiding Application Scenarios for 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea Based on Quantitative Differentiation Evidence


Complement System Probe Compound for C9 Deposition Mechanism Studies

The 4-fluoro analog (compound 15g) serves as an ideal moderate-potency probe (IC₅₀ = 0.402 μM in the hemolytic assay [1]) for complement C9 deposition mechanistic studies where full pathway blockade (achievable with compound 7l at IC₅₀ = 0.013 μM [1]) is undesirable. Its ~31-fold weaker potency relative to the optimized lead allows partial complement inhibition at pharmacologically relevant concentrations, enabling dissection of C9-dependent vs. C9-independent downstream effects. Researchers should procure this compound when the experimental design requires a titratable, sub-maximal complement inhibition phenotype rather than complete suppression.

Comparative Fluorine Positional SAR Libraries for sEH Drug Discovery

For soluble epoxide hydrolase inhibitor development, the 4-fluorophenyl analog should be explicitly procured as a negative-control regioisomer within a positional scanning library that includes the 2-fluorophenyl (IC₅₀ = 0.7 nM [2]) and 3-fluorophenyl variants. The documented potency cliff between the 2-fluoro and 4-fluoro positions (>100-fold difference [2]) provides a rigorous internal validation standard for confirming target engagement specificity in each new sEH assay deployment, and the inclusion of the 4-fluoro regioisomer strengthens the SAR dataset for computational model training.

NK₁ Antagonist Lead Optimization with Integrated ADME/PK Profiling

Programs targeting the NK₁ receptor should procure 1-(4-fluorophenyl)-3-(1-phenylethyl)urea as a starting scaffold for lead optimization, based on class-level evidence that 4-fluoro substitution on the phenyl ring of related urea-based NK₁ antagonists improves both in vitro binding potency and in vivo duration of action [3]. The compound's ¹⁹F NMR handle enables label-free quantification in plasma and tissue samples, streamlining ADME/PK profiling without the cost and time burden of radiochemical synthesis. Its computed LogP shift of +0.4 to +0.9 units relative to the non-fluorinated parent also provides a measurable lipophilicity increment suitable for permeability optimization studies.

CRAC Channel Chemical Tool for ORAI1 Selectivity Profiling Panel

Although the 4-fluoro electron-withdrawing substitution is predicted to reduce on-target CRAC channel potency relative to electron-donating-substituted analogs [4], this compound merits inclusion in ORAI1 selectivity profiling panels precisely because of its differentiated pharmacophore. Its reduced CRAC potency, combined with its complement inhibition profile, makes it a valuable tool for verifying that observed phenotypes in immune cell assays are attributable to CRAC channel modulation rather than off-target complement pathway effects, or vice versa. Procurement of this compound alongside the potent parent scaffold (IC₅₀ = 3.25 μM [4]) enables orthogonal target deconvolution in multi-pathway cellular systems.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-(1-phenylethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.